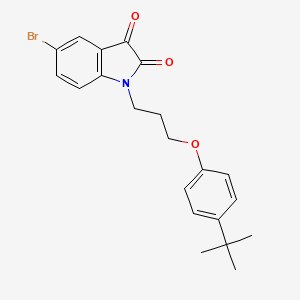

5-Bromo-1-(3-(4-(tert-butyl)phenoxy)propyl)indoline-2,3-dione

Description

5-Bromo-1-(3-(4-(tert-butyl)phenoxy)propyl)indoline-2,3-dione is a synthetic indoline-2,3-dione derivative characterized by a bromine substituent at position 5 of the indole ring and a 3-(4-(tert-butyl)phenoxy)propyl chain at position 1. Its structural complexity arises from the combination of a lipophilic tert-butylphenoxy group and the electron-withdrawing bromine atom, which may influence solubility, stability, and receptor interactions .

Properties

IUPAC Name |

5-bromo-1-[3-(4-tert-butylphenoxy)propyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO3/c1-21(2,3)14-5-8-16(9-6-14)26-12-4-11-23-18-10-7-15(22)13-17(18)19(24)20(23)25/h5-10,13H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJGGVSCBGMDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-(4-(tert-butyl)phenoxy)propyl)indoline-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Alkylation: The alkylation of the indoline ring with 3-(4-(tert-butyl)phenoxy)propyl bromide is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Oxidation: The final step involves the oxidation of the indoline ring to form the indoline-2,3-dione moiety. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-(4-(tert-butyl)phenoxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the indoline-2,3-dione moiety back to the corresponding indoline.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of more oxidized indoline derivatives

Reduction: Formation of indoline derivatives

Substitution: Formation of substituted indoline derivatives with various functional groups

Scientific Research Applications

5-Bromo-1-(3-(4-(tert-butyl)phenoxy)propyl)indoline-2,3-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Pharmaceutical Industry: The compound can serve as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-(4-(tert-butyl)phenoxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

*Note: Molecular weight estimated based on structural similarity to and .

Key Observations:

- Substituent Effects on Lipophilicity: The tert-butylphenoxypropyl group in the target compound likely enhances lipophilicity compared to simpler alkyl or ketone substituents (e.g., 5-Bromo-1-(2-oxopropyl)indoline-2,3-dione ). This may improve membrane permeability but reduce aqueous solubility.

- Thermal Stability : The melting point of the target compound is expected to be lower than analogs like 5-Bromo-1-(2-oxopropyl)indoline-2,3-dione (152–153°C) due to the bulky tert-butyl group disrupting crystal packing .

Comparison with Analog Syntheses:

- 5-Bromo-1-(hexadecylsulfonyl)indoline-2,3-dione () : Synthesized via sulfonylation of the indoline-dione core with hexadecylsulfonyl chloride, yielding a compound with a melting point of 81.7–83.1°C .

- 5-Bromo-1-propylindoline-2,3-dione () : Prepared via alkylation with propyl halides, demonstrating simpler functionalization but lower molecular complexity .

Physicochemical and Spectroscopic Data

- IR and NMR Trends: All analogs (e.g., ) display characteristic indoline-2,3-dione carbonyl stretches at ~1700–1750 cm⁻¹ in IR. The tert-butylphenoxy group in the target compound would introduce aromatic C-H stretches (~3000 cm⁻¹) and tert-butyl C-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]+ = 427.0757 for ) confirm molecular integrity, a critical step for validating the target compound’s synthesis .

Biological Activity

5-Bromo-1-(3-(4-(tert-butyl)phenoxy)propyl)indoline-2,3-dione is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indoline core with a bromine atom at the 5-position and a propyl chain substituted with a tert-butyl group and a phenoxy moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄BrNO₃ |

| Molecular Weight | 360.2 g/mol |

| CAS Number | 862691-63-2 |

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit notable biological activities, particularly as inhibitors of monoamine oxidase (MAO). Inhibition of MAO is significant for treating neuropsychiatric disorders such as depression and anxiety.

Key Mechanisms:

- MAO Inhibition: Compounds with similar structures have shown strong potency against MAO, which is crucial in the metabolism of neurotransmitters.

- Antimicrobial Activity: Indole derivatives have demonstrated activity against various microbial strains, indicating potential use in treating infections.

Antimicrobial Activity

Studies have shown that indole derivatives exhibit antimicrobial properties. For instance, analogs of this compound have been tested against Gram-positive and Gram-negative bacteria.

| Study Reference | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | |

| Escherichia coli | 31.108 - 124.432 μg/mL |

These findings suggest that the compound could be effective in combating bacterial infections.

Case Studies

-

Inhibition of Biofilm Formation: A study demonstrated that similar compounds significantly inhibited biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections.

- Biofilm Inhibition Concentration (BIC): The compound showed BIC values significantly lower than traditional antibiotics, suggesting enhanced efficacy in disrupting biofilms.

- Neuroprotective Effects: Research has indicated that the compound may possess neuroprotective properties through its action on MAO, potentially leading to reduced symptoms in models of depression.

Synthesis and Experimental Procedures

The synthesis of this compound involves several steps including:

- Bromination: Introduction of bromine at the 5-position.

- Propyl Chain Formation: Synthesis of the propyl chain linked to the indoline core.

- Tert-butyl Group Addition: Incorporation of the tert-butyl group to enhance solubility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.